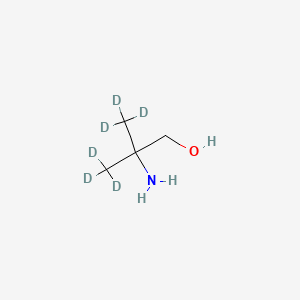

2-氨基-2-甲基丙醇-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-methylpropanol-d6, also known as Aminomethyl propanol, is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .

Molecular Structure Analysis

The molecular formula of 2-Amino-2-methylpropanol-d6 is C4H5D6NO . The average mass is 95.173 Da and the Monoisotopic mass is 95.121727 Da .Chemical Reactions Analysis

Aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Physical and Chemical Properties Analysis

2-Amino-2-methylpropanol-d6 has a molar mass of 89.138 g·mol−1 . It has a density of 0.934 g/cm3 . It has a melting point of 30–31 °C (86–88 °F; 303–304 K) and a boiling point of 165.5 °C (329.9 °F; 438.6 K) . It is miscible in water and soluble in alcohols .科学研究应用

化学分析和改性

AMP 已被用作化学改性试剂,通过气相色谱-质谱 (GC-MS) 分析不饱和脂肪酸。它将不饱和脂肪酸中的羧基改性为含氮杂环,从而抑制电子冲击源内双键的迁移,从而产生信息丰富的质谱。该方法有助于确定脂肪酸链中烯键的位置,增强了对螺旋藻中发现的结构的分析,其中 AMP 鉴定了九种不饱和脂肪酸并确定了它们的双键位置,与文献报道显示出显着的一致性 (Zou Yao-hong, 2006)。

CO2 捕获

在环境科学的背景下,AMP 已被与单乙醇胺 (MEA) 进行了比较,以了解其在 CO2 捕获过程中的效率。一项数值研究表明,在吸收/解吸回路中用 AMP 替代 MEA 可能会将能量需求降低 20%,溶剂消耗降低 15%,突出了 AMP 作为 CO2 捕获更有效吸收剂的前景 (N. Hüser, O. Schmitz, & E. Kenig, 2017)。

代谢研究

已探究了 AMP 在幼鼠中的代谢命运,结果表明它以未改变的形式从尿液中排出,并从脂质部分中回收未改变的形式。这项研究提供了对 AMP 的生物利用度和代谢途径的见解,表明其氘代变体在代谢研究中具有潜在的研究领域 (K. Yue, D. J. Mulford, & P. Russell, 1970)。

生物燃料生产

对生物燃料的研究考虑了 AMP 在 2-甲基丙-1-醇(异丁醇)的工程合成中,异丁醇是一种潜在的生物燃料候选物。该研究表明,包括 AMP 在内的 NADH 依赖性途径能够以 100% 的理论产率厌氧产生异丁醇,提供了一种经济可行且高效的生物燃料生产方法 (S. Bastian et al., 2011)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

未来方向

A recent study investigated the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture . The study found that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 . This suggests potential future directions for the use of 2-Amino-2-methylpropanol-d6 in CO2 capture technologies .

作用机制

Target of Action

2-Amino-2-methylpropanol-d6 is a biochemical used in proteomics research . .

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes .

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For 2-Amino-2-methylpropanol-d6, it is recommended to store the compound at temperatures between 10°C and 25°C . .

属性

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGIZVANVGBH-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675589 |

Source

|

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51805-95-9 |

Source

|

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)